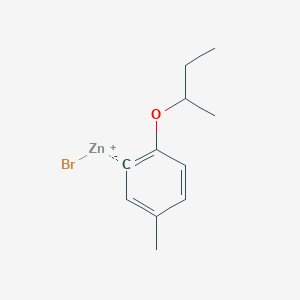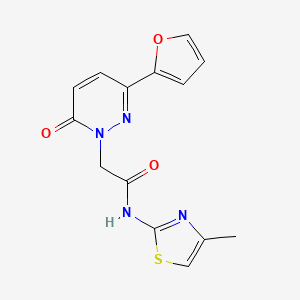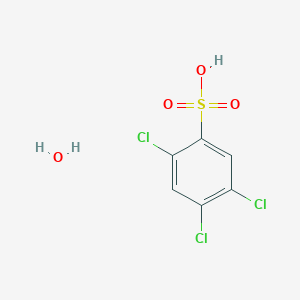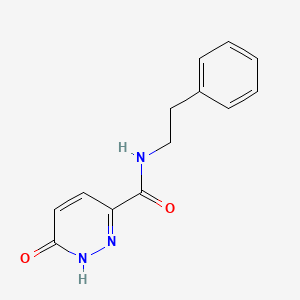
6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide is a compound belonging to the pyridazine family, known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the treatment of acute lung injury and sepsis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of phenethylamine with a suitable pyridazine derivative, followed by oxidation to introduce the oxo group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring high yield and purity while maintaining cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxo groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives .
Applications De Recherche Scientifique
6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mécanisme D'action
The compound exerts its effects by targeting specific molecular pathways. It has been shown to inhibit the JNK2-NF-κB/MAPK pathway, which plays a crucial role in inflammatory responses. By inhibiting this pathway, the compound reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6, thereby exerting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
- 6-oxo-N-ethyl-1,6-dihydropyridazine-3-carboxamide
- 6-oxo-N-(1-phenylethyl)-1,6-dihydropyridine-3-carboxamide
Uniqueness
6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit the JNK2-NF-κB/MAPK pathway sets it apart from other similar compounds, making it a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
6-oxo-N-(2-phenylethyl)-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c17-12-7-6-11(15-16-12)13(18)14-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,18)(H,16,17) |
Clé InChI |
WXVXRTJXNGYJIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)C2=NNC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


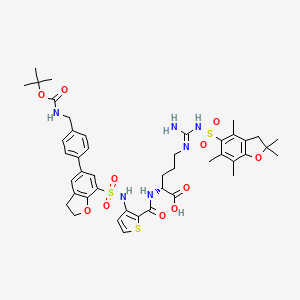
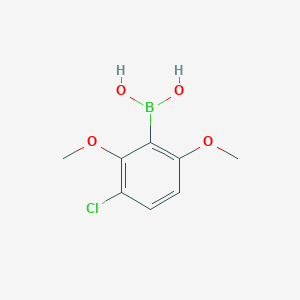
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B14882218.png)
![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14882222.png)

![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)
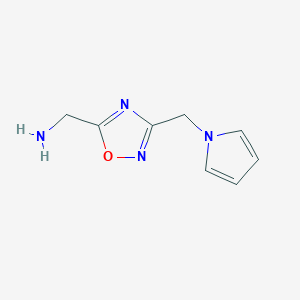

![3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14882249.png)
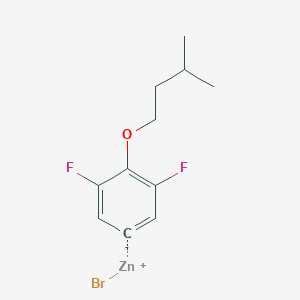
![2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14882253.png)
